molecular formula C18H23NO2 B14391382 2-(3,7-Dimethyloct-6-en-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 88124-92-9

2-(3,7-Dimethyloct-6-en-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14391382
CAS No.: 88124-92-9
M. Wt: 285.4 g/mol
InChI Key: KWOJKXYYJYAKFT-UHFFFAOYSA-N
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Description

2-(3,7-Dimethyloct-6-en-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both an isoindole and a dimethyloctenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,7-Dimethyloct-6-en-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of isoindole derivatives with 3,7-dimethyloct-6-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-Dimethyloct-6-en-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the isoindole ring, often using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(3,7-Dimethyloct-6-en-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,7-Dimethyloct-6-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyloct-6-en-1-yl acrylate
  • 3,7-Dimethyloct-6-en-1-yl propyl carbonate
  • 2-(3,7-Dimethyloct-6-en-1-yl)butanedioic acid

Uniqueness

2-(3,7-Dimethyloct-6-en-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole structure combined with a dimethyloctenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88124-92-9

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

2-(3,7-dimethyloct-6-enyl)isoindole-1,3-dione

InChI

InChI=1S/C18H23NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,7,9-10,14H,6,8,11-12H2,1-3H3

InChI Key

KWOJKXYYJYAKFT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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